4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
4-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide is a structurally complex molecule featuring:
- Benzamide core: A benzene ring substituted with a methyl group at position 4 and a morpholine-4-sulfonyl group at position 2.
- Thiadiazole moiety: A 1,3,4-thiadiazole ring at position 2 of the benzamide, further substituted with a methylsulfanyl group at position 3.
Its structural complexity enables interactions with biological targets such as enzymes or receptors, making it a candidate for antimicrobial, anticancer, or anti-inflammatory applications .
Properties
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c1-10-3-4-11(13(20)16-14-17-18-15(24-2)25-14)9-12(10)26(21,22)19-5-7-23-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWYKVBLOMJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is typically carried out in absolute ethanol with the addition of triethylamine as a base, and the mixture is stirred at room temperature for several hours .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Thiadiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide exhibit significant antibacterial and antifungal activities. For example, studies show that modifications to the thiadiazole ring can enhance efficacy against various pathogens .
- Anti-cancer Properties : Thiadiazole compounds have been investigated for their anti-cancer potential. The ability of this compound to inhibit tumor cell proliferation has been documented in several studies. For instance, derivatives have shown promise in targeting specific cancer cell lines through apoptosis induction mechanisms .
- Anti-inflammatory Effects : Research has indicated that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo. The sulfonamide group may play a crucial role in modulating inflammatory pathways, making this compound a candidate for further development in treating inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : Compounds containing thiadiazole moieties have been explored as agrochemicals due to their potential as fungicides and herbicides. The unique structure of this compound may provide effective pest control solutions while minimizing environmental impact .
- Plant Growth Regulators : Some studies suggest that thiadiazole derivatives can act as growth regulators in plants, promoting root development and enhancing stress resistance . This application could be pivotal in sustainable agriculture practices.
Materials Science Applications
- Nanomaterials : The integration of thiadiazole compounds into nanomaterials has been explored for various applications including drug delivery systems and sensors. The compound's ability to form stable complexes with metal ions can be leveraged in creating functionalized nanoparticles for targeted delivery .
- Organic Electronics : The electronic properties of thiadiazoles make them suitable candidates for organic semiconductors. Research is ongoing into their use as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance performance due to their charge transport capabilities .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli when tested using the disc diffusion method. The results highlighted the importance of structural modifications on the activity levels.
Case Study 2: Anti-cancer Screening
In vitro assays performed on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. Thiadiazole derivatives are known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cellular metabolism, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Thiadiazole vs. Oxadiazole analogs (e.g., ) display similar heterocyclic rigidity but differ in electronic properties, affecting binding to bacterial targets .
Morpholine Sulfonyl Group :
- The morpholine sulfonyl moiety in the target compound and ’s benzodioxole derivative enhances solubility and membrane permeability, critical for CNS-targeting drugs .
Substituent Effects :
- Methylsulfanyl on thiadiazole (target compound) may confer higher lipophilicity compared to pyridin-2-yl () or methoxy groups (), influencing pharmacokinetics .
Biological Activity
4-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications based on recent research findings.
Anticancer Properties
Research has indicated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- In vitro studies have shown that derivatives with similar structures can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
- A structure–activity relationship (SAR) analysis suggests that substituents on the thiadiazole ring significantly influence cytotoxicity. Compounds with electron-withdrawing groups often demonstrate enhanced activity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have demonstrated that thiadiazole derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed significant inhibition of Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like streptomycin and fluconazole .
Enzyme Inhibition
Additionally, this compound class has been investigated for its ability to inhibit various enzymes:
- Certain derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in treating Alzheimer's disease .
- The sulfonamide moiety is particularly noted for its role in enzyme inhibition and potential therapeutic applications in managing diabetes and hypertension .
Case Studies and Research Findings
| Study | Activity | Cell Line / Organism | IC50/MIC Value |
|---|---|---|---|
| Study A | Anticancer | HCT116 | 3.29 μg/mL |
| Study B | Antimicrobial | Staphylococcus aureus | MIC = 32 μg/mL |
| Study C | Enzyme Inhibition | AChE | IC50 = 0.5 μM |
Q & A
Q. How can interdisciplinary approaches enhance understanding of its dual sulfonyl/thiadiazole pharmacophore?
- Methodological Answer : Combine crystallographic data with quantum mechanical calculations (e.g., NBO analysis) to study electron delocalization in the thiadiazole ring. Validate electrostatic potential maps via STM imaging . Correlate electronic properties (HOMO-LUMO gap) with antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
